3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a bromothiophene moiety attached to a dimethylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-bromothiophene as a starting material, which can be synthesized from thiophene via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent step involves the reaction of 3-bromothiophene with 2,2-dimethylpropan-1-ol in the presence of a suitable base and catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups via nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in the dimethylpropanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) in suitable solvents.
Major Products Formed
Scientific Research Applications
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the synthesis of conductive polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog with similar reactivity but lacking the dimethylpropanol group.
3-(3-Bromothiophen-2-yl)boronic acid: Another derivative with a boronic acid group instead of the dimethylpropanol group.
Uniqueness
3-(3-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of both the bromothiophene and dimethylpropanol moieties, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H13BrOS |
---|---|
Molecular Weight |
249.17 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H13BrOS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4,11H,5-6H2,1-2H3 |
InChI Key |
DVIGDWCSDGJSIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CS1)Br)CO |
Origin of Product |
United States |
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